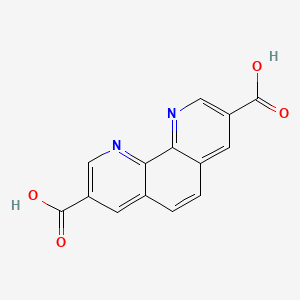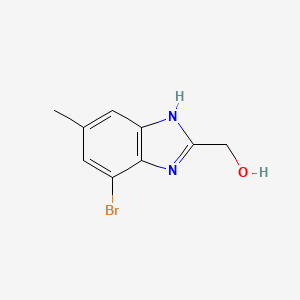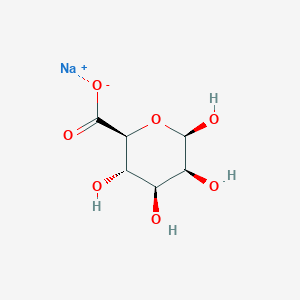
Alginic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alginic acid sodium salt: , also known as sodium alginate, is a naturally occurring polysaccharide found in the cell walls of brown algae. It is a hydrophilic compound that forms a viscous gum when hydrated. Sodium alginate is widely used in various industries due to its unique properties, such as its ability to form gels, its biocompatibility, and its non-toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium alginate is typically extracted from brown seaweeds. The seaweed is chopped and mixed with a hot alkali solution, often sodium carbonate. Over the course of two hours, the alginate dissolves into sodium alginate, producing a thick slurry. The insoluble residue, mainly cellulose, is then removed .
Industrial Production Methods: In industrial settings, sodium alginate is extracted using conventional alkaline extraction methods. Novel techniques such as microwave-assisted extraction have also been developed to improve efficiency. For instance, optimal conditions for microwave-assisted extraction include a solid/liquid ratio of 13.27 g/L, an extraction temperature of 91.86°C, and a solvent concentration of 2.51% (w/v) for 15 minutes .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium alginate undergoes various chemical reactions, including:
Oxidation: Sodium alginate can be oxidized to produce alginic acid.
Reduction: Reduction reactions are less common but can be used to modify the polymer structure.
Substitution: Sodium alginate can undergo substitution reactions to form derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as calcium chloride can be used to form calcium alginate, which has different gelling properties
Major Products:
Alginic Acid: Formed through oxidation.
Calcium Alginate: Formed through substitution with calcium ions
Applications De Recherche Scientifique
Chemistry: Sodium alginate is used as a stabilizer, emulsifier, and thickener in various chemical formulations. It is also used in the preparation of hydrogels and as a matrix for controlled release systems .
Biology: In biological research, sodium alginate is used to encapsulate cells and enzymes. It is also used in tissue engineering as a scaffold for cell growth .
Medicine: Sodium alginate is used in wound dressings, drug delivery systems, and as a component in dental impression materials. It is also used in antacid formulations to treat gastroesophageal reflux disease by forming a physical barrier that prevents acid reflux .
Industry: In the food industry, sodium alginate is used as a thickener and stabilizer in products such as ice cream, jelly, and salad dressings. It is also used in textile printing and as a binding agent in animal feed .
Mécanisme D'action
Sodium alginate exerts its effects primarily through its ability to form gels and viscous solutions. In the presence of divalent cations such as calcium, sodium alginate forms a gel through ionic cross-linking. This property is utilized in various applications, such as drug delivery systems and wound dressings .
In antacid formulations, sodium alginate forms a gel-like raft that floats on the surface of the stomach contents, creating a physical barrier that prevents acid reflux .
Comparaison Avec Des Composés Similaires
Calcium Alginate: Similar to sodium alginate but forms stronger gels due to the presence of calcium ions.
Potassium Alginate: Another salt of alginic acid with similar properties but different solubility characteristics.
Ammonium Alginate: Used in similar applications but has different ionic properties
Uniqueness: Sodium alginate is unique due to its high solubility in water and its ability to form gels at low concentrations. Its biocompatibility and non-toxicity make it suitable for a wide range of applications in food, medicine, and industry .
Propriétés
Numéro CAS |
62543-89-9 |
|---|---|
Formule moléculaire |
C6H9NaO7 |
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3-,4-,6+;/m0./s1 |
Clé InChI |
MSXHSNHNTORCAW-WTFUTCKNSA-M |
SMILES isomérique |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O)C(=O)[O-])O)O.[Na+] |
SMILES canonique |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
Color/Form |
Cream-colored powder Filamentous or granular solid or powde |
Description physique |
Dry Powder Cream-colored solid; [Merck Index] Yellow-brown powder; [MSDSonline] |
Solubilité |
Insol in alc, chloroform, ether, aq acid soln below ph 3, and in hydro-alcoholic soln greater than 30% wt/wt Sol in water forming viscous, colloidal soln |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










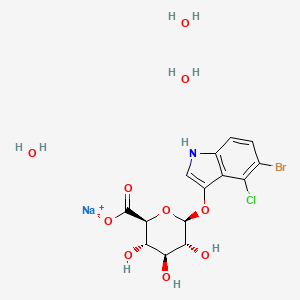
![(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11926871.png)
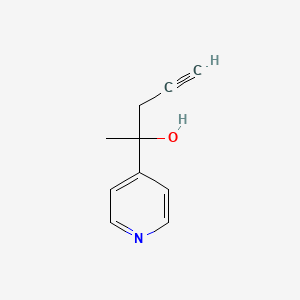
![Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11926878.png)
